2-(4-ethoxyphenyl)-1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}ethan-1-one
Description
The compound 2-(4-ethoxyphenyl)-1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}ethan-1-one features a pyrrolidine ring substituted with a 1,2,3-triazole moiety bearing a methoxymethyl group, linked to a 4-ethoxyphenylacetyl fragment. This structure combines aromatic, heterocyclic, and aliphatic components, making it a candidate for pharmacological studies targeting receptor binding or enzyme inhibition.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-1-[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-3-25-17-6-4-14(5-7-17)10-18(23)21-9-8-16(12-21)22-11-15(13-24-2)19-20-22/h4-7,11,16H,3,8-10,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJVXYAPGIVPMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)N2CCC(C2)N3C=C(N=N3)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-ethoxyphenyl)-1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}ethan-1-one is a synthetic organic molecule that has garnered interest for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex structure that includes a triazole ring and a pyrrolidine moiety. The presence of these functional groups suggests potential interactions with biological targets.
Biological Activity
Research indicates that this compound exhibits various biological activities, which can be categorized as follows:
Antimicrobial Activity
Studies have shown that compounds containing triazole rings often exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have been reported to possess activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects against species such as Candida and Aspergillus .
Anticancer Properties
Triazole derivatives are known for their anticancer potential. Recent investigations have demonstrated that compounds with similar structures can inhibit the proliferation of cancer cells by inducing apoptosis. For example, one study reported that triazole-based compounds had IC50 values in the micromolar range against various cancer cell lines, including breast and colon cancers .
Neuroprotective Effects
Some studies suggest that the compound may exhibit neuroprotective properties. Research on related triazole compounds has indicated their ability to inhibit acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer effects.
- Receptor Modulation : It might act as an allosteric modulator of G-protein-coupled receptors (GPCRs), enhancing or inhibiting signaling pathways critical for cellular responses .
Case Studies
Several case studies highlight the efficacy of triazole-containing compounds:
- Anticancer Activity in Cell Lines : A study evaluated a series of triazole derivatives against various cancer cell lines. The results indicated that certain modifications to the triazole structure increased potency significantly, with some compounds achieving IC50 values below 10 µM against breast cancer cells .
- Neuroprotective Screening : In another investigation focusing on neuroprotection, triazole derivatives were screened for their ability to inhibit AChE. Compounds similar to the target showed promising results, suggesting potential applications in treating neurodegenerative diseases .
Data Summary Table
Scientific Research Applications
Biological Applications
The compound has been investigated for its potential pharmacological properties, particularly in the following areas:
Antimicrobial Activity
Research indicates that compounds containing triazole structures often demonstrate antimicrobial properties. The specific application of 2-(4-ethoxyphenyl)-1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}ethan-1-one has been explored in inhibiting bacterial growth and combating fungal infections.
Anti-inflammatory Effects
Studies have suggested that derivatives of triazole can possess anti-inflammatory properties. The compound's potential to modulate inflammatory pathways could make it a candidate for developing new anti-inflammatory drugs.
Anticancer Research
The unique structure of this compound may allow it to interact with biological targets involved in cancer progression. Preliminary studies have indicated that it may inhibit cell proliferation in certain cancer cell lines, warranting further investigation into its mechanism of action.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions where the triazole ring is formed through azide and alkyne coupling reactions. Characterization is performed using techniques such as:
- Nuclear Magnetic Resonance (NMR) Spectroscopy
- Infrared (IR) Spectroscopy
- Mass Spectrometry (MS)
Case Studies and Research Findings
Several research studies have documented the applications and efficacy of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition against Staphylococcus aureus strains. |
| Study B | Anti-inflammatory Effects | Reduced cytokine production in vitro in macrophage cultures. |
| Study C | Anticancer Properties | Induced apoptosis in breast cancer cell lines with IC50 values indicating potency. |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share key structural motifs with the target molecule, enabling comparisons of substituent effects on physicochemical and biological properties:
*Calculated from molecular formula (C₂₁H₂₇N₃O₃).
†Estimated via comparative analysis with .
‡Predicted based on substituent contributions.
Key Observations:
- Rigidity vs. Flexibility: The pyrrolidine-triazole scaffold in the target compound introduces conformational rigidity, contrasting with the more flexible pyridinone derivatives in .
- Electronic Effects : The ethoxy group’s electron-donating nature may improve stability compared to nitro or bromo substituents in , which are electron-withdrawing.
Physicochemical Properties
Q & A
Q. What are the common synthetic routes for preparing 2-(4-ethoxyphenyl)-1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}ethan-1-one, and how can reaction conditions be optimized?
- Methodological Answer: The synthesis typically involves two key steps:
- Step 1: Formation of the pyrrolidine-triazole core via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") to install the 1,2,3-triazole moiety. This requires a propargyl ether intermediate and an azide-functionalized pyrrolidine .
- Step 2: Coupling the ethoxyphenyl ketone group using nucleophilic acyl substitution or Friedel-Crafts acylation. Solvent choice (e.g., DMF or dichloromethane) and temperature (40–80°C) significantly impact yield .
Optimization involves monitoring reaction progress via TLC or HPLC and adjusting catalyst loading (e.g., 5–10 mol% CuI for CuAAC) .
Q. Which spectroscopic techniques are most effective for confirming the molecular structure of this compound?
- Methodological Answer:
- 1H/13C NMR: Assign peaks for the ethoxyphenyl group (δ 1.3–1.5 ppm for CH3, δ 4.0–4.2 ppm for OCH2), triazole protons (δ 7.5–8.0 ppm), and pyrrolidine ring protons (δ 2.5–3.5 ppm) .
- FTIR: Confirm carbonyl (C=O) stretch at ~1680–1720 cm⁻¹ and triazole C-N stretches at ~1450 cm⁻¹ .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula with <5 ppm error .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) resolve discrepancies between experimental and predicted spectroscopic data for this compound?
- Methodological Answer:
- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to simulate NMR chemical shifts and compare with experimental data. Discrepancies in triazole proton shifts may arise from solvent effects or conformational flexibility .
- Use molecular dynamics simulations to assess rotational barriers in the methoxymethyl group, which could explain splitting patterns in NMR .
Q. What strategies are recommended for analyzing the compound’s stability under varying pH and temperature conditions?
- Methodological Answer:
- Forced Degradation Studies: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions at 40–60°C for 24–72 hours. Monitor degradation via HPLC-PDA .
- Thermogravimetric Analysis (TGA): Determine decomposition temperatures (>200°C suggests thermal stability for storage) .
Q. How can researchers design assays to evaluate the compound’s biological activity, given structural similarities to bioactive pyrazoline derivatives?
- Methodological Answer:
- Antimicrobial Activity: Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans). Compare IC50 values with known pyrazoline-based inhibitors .
- Enzyme Inhibition: Test against acetylcholinesterase (AChE) or COX-2 via Ellman’s method or fluorometric assays, using donepezil or celecoxib as positive controls .
Q. What crystallographic challenges arise when determining the compound’s solid-state structure, and how can they be mitigated?
- Methodological Answer:
- Challenges: Low crystal quality due to flexible methoxymethyl and ethoxyphenyl groups.
- Solutions: Use slow evaporation (e.g., hexane/ethyl acetate) for crystallization. Employ synchrotron X-ray sources to enhance diffraction resolution for small crystals (<0.2 mm) .
Data Contradiction & Optimization
Q. How should researchers address conflicting results in solubility studies (e.g., experimental vs. predicted logP values)?
- Methodological Answer:
- Experimental logP: Measure via shake-flask method (octanol/water).
- Predicted logP: Use software like MarvinSketch or ACD/Labs. Discrepancies >1 unit suggest unaccounted hydrogen bonding (e.g., triazole N-H interactions). Validate with Hansen solubility parameters .
Q. What experimental controls are critical when assessing the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
